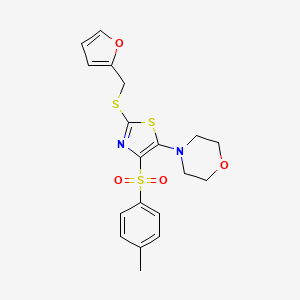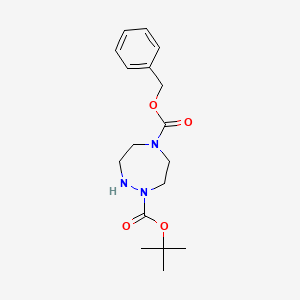![molecular formula C14H15NO4 B2721392 N-({[2,2'-bifuran]-5-yl}methyl)oxolane-3-carboxamide CAS No. 2034490-75-8](/img/structure/B2721392.png)
N-({[2,2'-bifuran]-5-yl}methyl)oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide is a compound that features a unique structure combining furan and tetrahydrofuran rings
Mécanisme D'action
Target of Action
Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been shown to target the epidermal growth factor receptor (egfr) . EGFR is a protein that plays a crucial role in cell growth and division, and it is often overexpressed in various types of cancer cells .
Mode of Action
Similar compounds have been shown to exhibit potent anticancer activities, suggesting that they may inhibit egfr . Inhibition of EGFR can prevent the activation of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an anticancer effect .
Biochemical Pathways
Egfr, a potential target of this compound, is involved in several key cellular pathways, including the pi3k/akt/mtor pathway . Inhibition of EGFR can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable without blood-brain barrier penetration , which suggests that this compound may have similar properties.
Result of Action
Similar compounds have been shown to exhibit potent anticancer activities against various cancer cell lines . This suggests that “N-({[2,2’-bifuran]-5-yl}methyl)oxolane-3-carboxamide” may also have anticancer effects, potentially through the inhibition of EGFR and disruption of downstream signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide typically involves the reaction of 2,2’-bifuran-5-ylmethylamine with tetrahydrofuran-3-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of renewable resources and green chemistry principles can be integrated to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of polymers and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- N-(3-cyanophenyl)tetrahydrofuran-2-carboxamide
- N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide is unique due to its bifuran structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-14(10-5-7-17-9-10)15-8-11-3-4-13(19-11)12-2-1-6-18-12/h1-4,6,10H,5,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIMCXGEUMPVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2721309.png)


![2,6-Dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2721313.png)
![3,5-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2721314.png)
![1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride](/img/structure/B2721315.png)
![N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2721317.png)
![3-Amino-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-5-thiol](/img/structure/B2721318.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721324.png)
![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2721325.png)

![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2721329.png)

![ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2721332.png)
